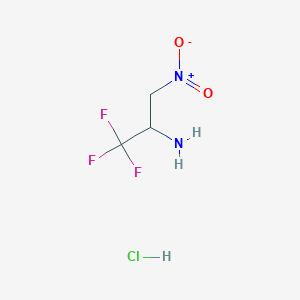
N-(2-chlorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by the chemical name "CTA018" and has been the subject of several studies investigating its mechanism of action and potential applications in various fields.
Aplicaciones Científicas De Investigación
Dearomatising Rearrangements and Cyclisation
Research by Clayden et al. (2004) investigates thiophene-3-carboxamides' dearomatising rearrangements, transforming into pyrrolinones and other derivatives upon treatment with LDA. This study highlights the compound's potential utility in synthesizing complex heterocyclic structures, which could be foundational for developing novel therapeutic agents or materials with unique properties (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Synthesis and Properties of Polyamides
In a study by Hsiao, Yang, and Chen (2000), the synthesis and characterization of new polyamides with flexible main-chain ether linkages are described. These materials exhibit high thermal stability and solubility in polar solvents, suggesting the potential of thiophene derivatives in creating advanced polymers for industrial applications (Hsiao, Yang, & Chen, 2000).
Magnetic Resonance Studies
Hirohashi, Inaba, and Yamamoto (1976) discuss the magnetic resonance properties of thiophene derivatives, providing insights into their electronic structures and the effects of substituents on their magnetic resonance signals. Such studies are crucial for understanding the fundamental properties of these compounds, which could inform their applications in magnetic resonance imaging (MRI) contrast agents or in materials science (Hirohashi, Inaba, & Yamamoto, 1976).
Antimicrobial Activity and Molecular Docking Studies
Talupur, Satheesh, and Chandrasekhar (2021) explore the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamide derivatives. Their work contributes to the ongoing search for new antibacterial and antifungal agents, showcasing the potential of thiophene derivatives in pharmaceutical research (Talupur, Satheesh, & Chandrasekhar, 2021).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2OS/c23-19-6-2-1-5-16(19)13-25-22(27)21-20(26-11-3-4-12-26)18(14-28-21)15-7-9-17(24)10-8-15/h1-12,14H,13H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNFLHALRRVBGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B2411313.png)


![4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2411317.png)
![Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B2411319.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2411321.png)



![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2411329.png)


![(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2411332.png)
![6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2411335.png)